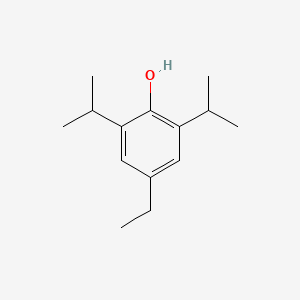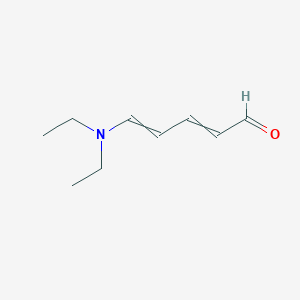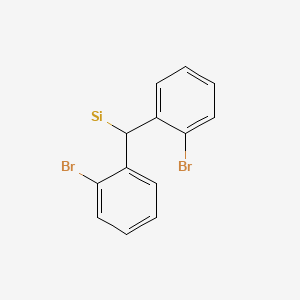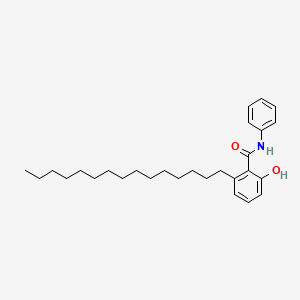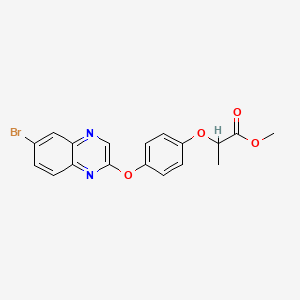
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide for controlling grass and broad-leaved weeds in various crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may produce various substituted phenoxypropanoates.
Applications De Recherche Scientifique
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including herbicidal and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quizalofop-P-tefuryl: Another aryloxyphenoxypropionate herbicide with similar herbicidal properties.
Fluazifop-P-butyl: A related compound used for post-emergence control of grass weeds.
Uniqueness
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its bromine-substituted quinoxaline moiety differentiates it from other similar compounds, potentially offering enhanced herbicidal activity and selectivity.
Propriétés
Numéro CAS |
76578-33-1 |
|---|---|
Formule moléculaire |
C18H15BrN2O4 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
methyl 2-[4-(6-bromoquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 |
Clé InChI |
PSEWYINWGZTKFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


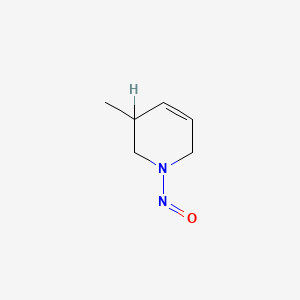
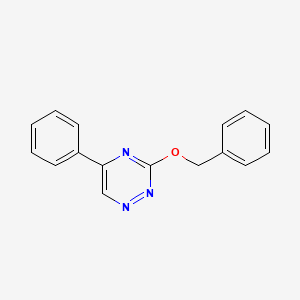
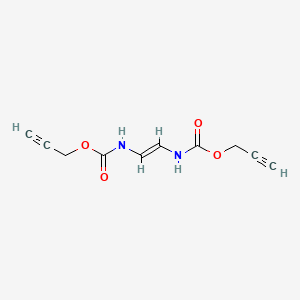
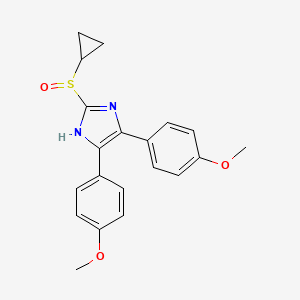
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
